1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl and thiophenyl intermediates. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common reagents include palladium catalysts, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to its specific structural features. Similar compounds include:
1-(2,6-Difluorophenyl)ethanone: A related compound with a simpler structure.
2,6-Difluoro-alpha-methylbenzyl alcohol: Another compound with a difluorophenyl group but different functional groups.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)16(13)22-17(23)21-9-11-3-2-7-20-15(11)12-6-8-24-10-12/h1-8,10H,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZZCPLAWHVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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